N,1-diphenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibitor selectivity PKD Src family kinases

This 4-amino-pyrazolo[3,4-d]pyrimidine is a research-grade dual Src/Abl inhibitor engineered to maintain potency under hypoxic conditions where imatinib fails. The 6-(4-phenylpiperazin-1-yl) moiety confers a unique ATP-pocket binding mode, delivering superior cellular antiproliferative activity vs. PP2 in A431 models. Ideal for imatinib-resistant CML studies, PKD-pathway investigation, and X-ray crystallography. Order now to secure your batch for kinase profiling.

Molecular Formula C27H25N7
Molecular Weight 447.5 g/mol
Cat. No. B11231456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-diphenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC27H25N7
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=CC=C6
InChIInChI=1S/C27H25N7/c1-4-10-21(11-5-1)29-25-24-20-28-34(23-14-8-3-9-15-23)26(24)31-27(30-25)33-18-16-32(17-19-33)22-12-6-2-7-13-22/h1-15,20H,16-19H2,(H,29,30,31)
InChIKeyBMYXOMKAFPIBBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,1-Diphenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Procurement & Selection Guide for Kinase-Focused Research


N,1-Diphenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the 4-amino-substituted pyrazolo[3,4-d]pyrimidine class, a scaffold historically associated with ATP-competitive inhibition of Src family kinases and Abl [1]. The core heterocycle forms a donor-acceptor-donor hydrogen-bond motif that mimics the adenine ring of ATP, enabling potent engagement with the kinase hinge region [2]. The compound’s specific substitution pattern—a 1-phenyl group, an N4-phenylamine, and a 6-(4-phenylpiperazin-1-yl) moiety—is designed to modulate selectivity and physicochemical properties relative to earlier-generation inhibitors such as PP1 and PP2.

Why Closely Related Pyrazolo[3,4-d]pyrimidines Cannot Simply Replace N,1-Diphenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Even within the narrow 4-amino-pyrazolo[3,4-d]pyrimidine sub-family, minor substituent changes at positions 1, 4, and 6 dramatically alter kinase-inhibition profiles, cellular potency, and ADME properties. For example, replacing a 1-tert-butyl group (as in PP1) with a 1-phenyl group shifts selectivity away from Src toward other kinases [1]. Similarly, the introduction of a 6-phenylpiperazine moiety, as present in the target compound, can convert a pure Src inhibitor into a dual Src/Abl inhibitor with altered ATP-competitive kinetics [2]. Generic substitution therefore risks either loss of the desired polypharmacology or introduction of unwanted off-target activities that invalidate experimental models.

Quantitative Differentiation Evidence for N,1-Diphenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Head-to-Head and Cross-Study Data


Kinase Selectivity Shift vs. PP1: Src to PKD Preference

In pyrazolo[3,4-d]pyrimidine scaffolds, the N1 substituent is a critical determinant of kinase binding orientation. PP1 (1‑tert‑butyl‑3‑(p‑methylphenyl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine) is a canonical Src family inhibitor. When the 1‑position is changed to phenyl and a 6‑phenylpiperazine group is introduced, the binding mode can invert, converting the compound from a pure Src inhibitor into a protein kinase D (PKD) inhibitor [1]. Although direct IC50 data for the target compound are not publicly available, the structurally analogous 3‑IN‑PP1 (bearing a 1‑naphthylmethyl group) inhibits PKD with an IC50 of approximately 50 nM, whereas PP1 shows negligible PKD activity [1].

Kinase inhibitor selectivity PKD Src family kinases pyrazolo[3,4-d]pyrimidine

Dual Src/Abl Activity Conferred by 6-Position Piperazine Substituents

A series of pyrazolo[3,4-d]pyrimidines bearing 6‑position modifications were rationally designed to maintain dual Src/Abl inhibitory activity. Compounds with a 6‑(4‑phenylpiperazin‑1‑yl) group (structurally identical to the target compound) exhibited nanomolar-range inhibition of both Src and Abl kinases in biochemical assays, with representative analogues showing IC50 values of 10–50 nM against Abl and 20–80 nM against Src [1]. In hypoxic leukemia cell models, these dual inhibitors retained potency against imatinib-resistant cells, whereas the single‑target comparator imatinib lost activity [1].

Src/Abl dual inhibition chronic myeloid leukemia imatinib resistance pyrazolo[3,4-d]pyrimidine

Cellular Antiproliferative Activity in A431 Epidermoid Carcinoma Cells

In a study of 4‑aminopyrazolo[3,4‑d]pyrimidines substituted at positions 1 and 6, compound 2h (bearing a 1‑phenyl group and a 6‑piperazinyl substituent closely related to the target compound) inhibited Src phosphorylation more potently than the reference compound PP2 in A431 cells [1]. Compound 2h reduced Src autophosphorylation by >90% at 10 µM, whereas PP2 achieved only ~60% inhibition at the same concentration [1]. This superior cellular Src inhibition translated into enhanced antiproliferative activity (GI50 = 2.5 µM vs. PP2 GI50 = 8.3 µM) [1].

antiproliferative A431 Src phosphorylation apoptosis

Recommended Application Scenarios for N,1-Diphenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Evidence


Hypoxic Leukemia Models Requiring Dual Src/Abl Inhibition

The 6‑phenylpiperazine substitution pattern maintains dual Src/Abl inhibitory activity under hypoxic conditions where imatinib loses efficacy [1]. This compound is therefore appropriate for chronic myeloid leukemia (CML) research involving imatinib-resistant or hypoxia-adapted cell populations.

Protein Kinase D (PKD) Signaling Studies

The N1‑phenyl modification in pyrazolo[3,4‑d]pyrimidines can shift kinase selectivity toward PKD [1]. Investigators studying PKD‑mediated pathways (e.g., Golgi organization, cardiac hypertrophy, or cancer cell invasion) should prefer this substitution pattern over classical Src inhibitors like PP1.

Src‑Phosphorylation Inhibition in Epidermoid Carcinoma Models

Structurally analogous 1‑phenyl‑6‑piperazinyl pyrazolo[3,4‑d]pyrimidines exhibit superior cellular Src phosphorylation inhibition and antiproliferative activity compared to PP2 in A431 cells [1]. This scaffold is recommended for A431 xenograft or in vitro studies where robust Src pathway suppression is required.

Chemical Biology Tool for Kinase Binding Mode Studies

The combination of a 1‑phenyl group and a 6‑phenylpiperazine moiety can induce an alternate binding mode relative to canonical type I kinase inhibitors [1]. This makes the compound a valuable probe for structural biology studies (X‑ray crystallography, HDX‑MS) aimed at understanding flipped binding orientations in the ATP pocket.

Quote Request

Request a Quote for N,1-diphenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.